molecular formula C15H13BrO B1273300 3-Bromo-3',4'-dimethylbenzophenone CAS No. 844879-49-8

3-Bromo-3',4'-dimethylbenzophenone

Cat. No.: B1273300
CAS No.: 844879-49-8
M. Wt: 289.17 g/mol
InChI Key: OXXRWJCBXMOMTC-UHFFFAOYSA-N
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Description

3-Bromo-3’,4’-dimethylbenzophenone is an organic compound with the molecular formula C15H13BrO and a molecular weight of 289.17 g/mol . It is a derivative of benzophenone, where the phenyl ring is substituted with a bromine atom and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’,4’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-bromobenzoyl chloride and 3,4-dimethylbenzene (xylene) as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-3’,4’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted benzophenones.

    Oxidation Reactions: Carboxylic acids or ketones.

    Reduction Reactions: Alcohols or alkanes.

Scientific Research Applications

3-Bromo-3’,4’-dimethylbenzophenone is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-3’,4’-dimethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic attack on the carbonyl carbon and electrophilic substitution on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4’-methylbenzophenone
  • 3-Bromo-3’,5’-dimethylbenzophenone
  • 4-Bromo-3’,4’-dimethylbenzophenone

Uniqueness

3-Bromo-3’,4’-dimethylbenzophenone is unique due to the specific positioning of the bromine atom and the two methyl groups on the benzophenone structure. This unique substitution pattern influences its chemical reactivity and physical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

(3-bromophenyl)-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXRWJCBXMOMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373645
Record name 3-Bromo-3',4'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-49-8
Record name (3-Bromophenyl)(3,4-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3',4'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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